

Spectroscopic Analysis of 1,3-Benzothiazol-2-ylmethanol: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Benzothiazol-2-ylmethanol

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This technical guide provides a comprehensive overview of the ^1H NMR and ^{13}C NMR spectroscopic data for **1,3-Benzothiazol-2-ylmethanol** (CAS No: 37859-42-0). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who utilize spectroscopic techniques for molecular characterization. This guide presents quantitative NMR data in a structured format, details the experimental protocols for data acquisition, and provides visualizations to aid in understanding the experimental workflow.

^1H and ^{13}C NMR Spectroscopic Data

The nuclear magnetic resonance (NMR) spectra of **1,3-Benzothiazol-2-ylmethanol** provide detailed information about its molecular structure. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard.

^1H NMR Data

The ^1H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The data presented here is based on a spectrum acquired in deuterated chloroform (CDCl_3).

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
H-4'	8.02	dd	1H
H-7'	7.87	dd	1H
H-5'	7.50	td	1H
H-6'	7.42	td	1H
-CH ₂ -	4.81	s	2H

Note: Coupling constants (J) were not fully detailed in the available reference data.

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The following data was also acquired in CDCl₃.

Carbon Assignment	Chemical Shift (δ , ppm)
C-2'	166.2
C-7a'	152.8
C-3a'	136.2
C-6'	126.5
C-5'	125.9
C-4'	123.5
C-7'	121.8
-CH ₂ -	27.1

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous experimental procedures. The following is a generalized protocol for the NMR analysis of benzothiazole

derivatives, based on common practices in the field.

Sample Preparation:

- Weighing: Accurately weigh approximately 5-10 mg of the **1,3-Benzothiazol-2-ylmethanol** sample.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

NMR Data Acquisition:

- Instrumentation: NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker Avance or similar instrument, operating at a proton frequency of 300 MHz or higher.
- ¹H NMR Parameters:
 - Pulse Program: A standard single-pulse experiment.
 - Acquisition Time: Typically 2-4 seconds.
 - Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
 - Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
- ¹³C NMR Parameters:
 - Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).
 - Acquisition Time: Approximately 1-2 seconds.

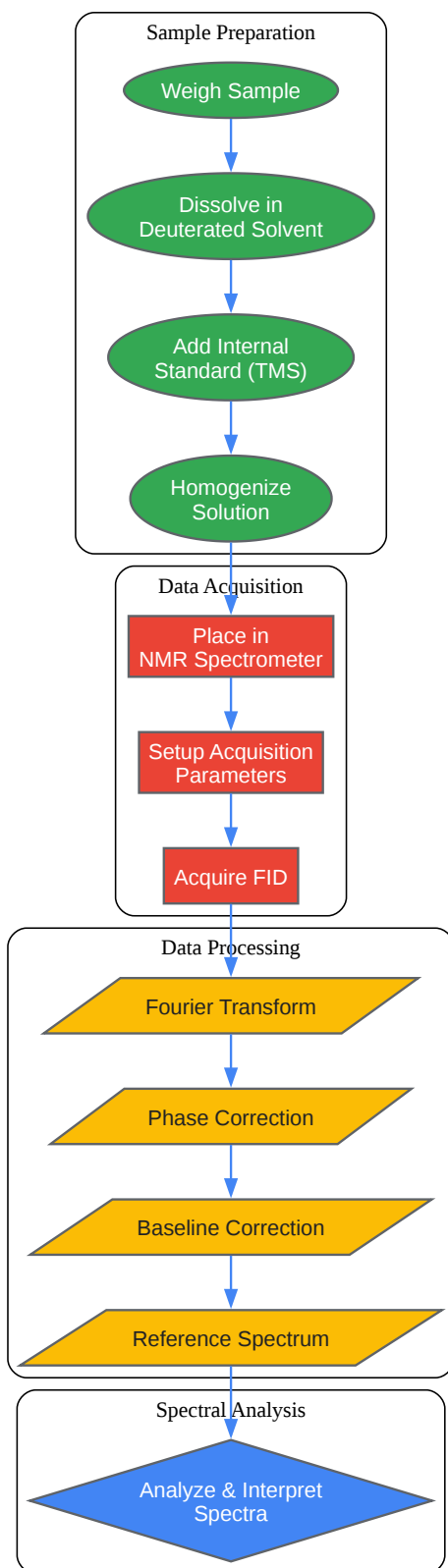
- Relaxation Delay: A delay of 2-5 seconds.
- Number of Scans: A larger number of scans (e.g., 128 or more) is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope.

Data Processing:

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
- Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
- Baseline Correction: The baseline of the spectrum is corrected to be flat.
- Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
- Integration: The relative areas of the peaks in the ^1H NMR spectrum are integrated to determine the proton ratios.

Visualizations

To further elucidate the processes involved, the following diagrams illustrate the logical workflow of NMR analysis and the structural assignment of the signals.



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NMR Analysis Workflow

Structural and NMR Signal Correlation

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